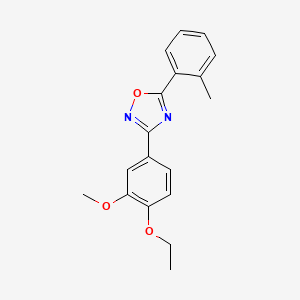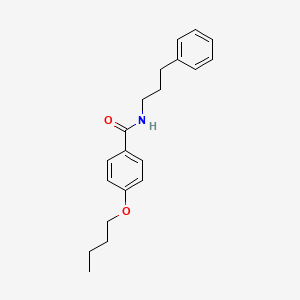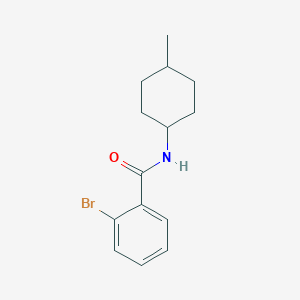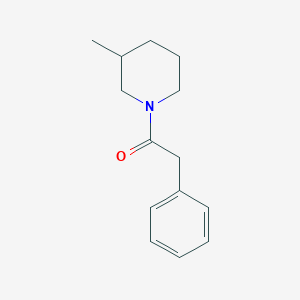![molecular formula C11H14N2O3 B5005469 N-[1-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5005469.png)
N-[1-(4-methoxyphenyl)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-methoxyphenyl)ethyl]ethanediamide, also known as eticlopride, is a chemical compound that belongs to the class of dopamine D2 receptor antagonists. This compound is widely used in scientific research to study the role of dopamine in various physiological and pathological conditions.
Wirkmechanismus
N-[1-(4-methoxyphenyl)ethyl]ethanediamide acts as a selective antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that is widely distributed in the brain. By binding to the D2 receptor, this compound blocks the action of dopamine, which is a neurotransmitter that regulates various physiological and behavioral processes. This results in a decrease in dopamine-mediated signaling, which can lead to changes in behavior, cognition, and neurochemistry.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal studies. For example, this compound has been shown to decrease locomotor activity, impair learning and memory, and alter dopamine-mediated signaling in the brain. This compound has also been shown to modulate the release of other neurotransmitters such as acetylcholine, glutamate, and GABA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[1-(4-methoxyphenyl)ethyl]ethanediamide in lab experiments is its selectivity for the dopamine D2 receptor. This allows researchers to study the effects of dopamine antagonism on behavior, cognition, and neurochemistry without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[1-(4-methoxyphenyl)ethyl]ethanediamide. One area of interest is the role of dopamine in addiction and substance abuse. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that dopamine antagonism may be a potential treatment strategy for substance abuse. Another area of interest is the role of dopamine in psychiatric disorders such as schizophrenia and depression. This compound has been used to study the effects of dopamine antagonism on these disorders, and further research may lead to the development of new treatments.
Synthesemethoden
The synthesis of N-[1-(4-methoxyphenyl)ethyl]ethanediamide involves the reaction of 1-(4-methoxyphenyl)ethan-1-one with ethylenediamine in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white crystalline powder with a melting point of 215-217°C.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-methoxyphenyl)ethyl]ethanediamide is widely used in scientific research to study the role of dopamine in various physiological and pathological conditions. This compound is a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of motor function, reward, and addiction. This compound is used in animal studies to investigate the effects of dopamine antagonism on behavior, cognition, and neurochemistry.
Eigenschaften
IUPAC Name |
N'-[1-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(13-11(15)10(12)14)8-3-5-9(16-2)6-4-8/h3-7H,1-2H3,(H2,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJMFDHUPBUGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5005392.png)
![N'-benzyl-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5005410.png)
![2,2'-[sulfonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B5005418.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5005425.png)
![{5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5005432.png)
![N-[4-chloro-3-(propionylamino)phenyl]butanamide](/img/structure/B5005437.png)


![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-(1-piperidinyl)acetamide](/img/structure/B5005462.png)




![N-(tert-butyl)-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B5005507.png)